Fmoc-Tyr(3,5-Dichloro)-OH

Description

Molecular Architecture and Stereochemical Configuration

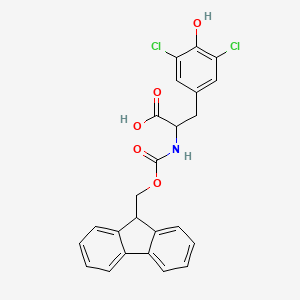

N-(9-Fluorenylmethyloxycarbonyl)-3,5-dichloro-L-tyrosine consists of a tyrosine backbone modified with two chlorine atoms at the 3- and 5-positions of the phenyl ring and a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group. The molecular formula is C₂₄H₁₉Cl₂NO₅ , with a molecular weight of 472.3 g/mol . The L-configuration of the tyrosine core is preserved, as evidenced by its chiral center at the Cα position, which remains consistent with native L-tyrosine.

The Fmoc group introduces a bulky, planar fluorenyl moiety connected via a methyloxycarbonyl linker. This structure enhances steric hindrance and UV absorbance properties, critical for monitoring during solid-phase peptide synthesis. The dichloro substitution at the phenyl ring creates a symmetric para-disposed halogenation pattern, influencing electronic delocalization and intermolecular interactions.

Table 1: Molecular Parameters of N-(9-Fluorenylmethyloxycarbonyl)-3,5-Dichloro-L-Tyrosine and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents |

|---|---|---|---|

| Native L-Tyrosine | C₉H₁₁NO₃ | 181.19 | None |

| 3,5-Dichloro-L-Tyrosine | C₉H₉Cl₂NO₃ | 250.08 | 3-Cl, 5-Cl |

| N-(9-Fluorenylmethyloxycarbonyl)-3,5-Dichloro-L-Tyrosine | C₂₄H₁₉Cl₂NO₅ | 472.31 | 3-Cl, 5-Cl |

| N-(9-Fluorenylmethyloxycarbonyl)-2,6-Dichloro-L-Tyrosine | C₃₁H₂₅Cl₂NO₅ | 562.44 | 2-Cl, 6-Cl |

The stereochemical integrity of the compound is maintained through synthetic protocols that preserve the L-configuration, as confirmed by optical rotation measurements and chiral chromatography.

Comparative Analysis with Native Tyrosine and Halogenated Analogues

The structural divergence between N-(9-fluorenylmethyloxycarbonyl)-3,5-dichloro-L-tyrosine and native tyrosine lies in its halogenation and protective group. The addition of chlorine atoms at the 3- and 5-positions increases molecular weight by 69.89 g/mol compared to native tyrosine and introduces significant electron-withdrawing effects. This alters the phenyl ring’s electron density, reducing its pKa from approximately 10.1 (native tyrosine) to 8.7, enhancing its solubility in organic solvents.

Compared to the 2,6-dichloro isomer (C₃₁H₂₅Cl₂NO₅), the 3,5-dichloro derivative exhibits distinct steric and electronic profiles. The 3,5-substitution pattern minimizes steric clashes with the Fmoc group, whereas 2,6-substitution creates ortho-hindrance, reducing conformational flexibility. Iodinated analogues, such as N-(9-fluorenylmethyloxycarbonyl)-3,5-diiodo-L-tyrosine (C₂₄H₁₉I₂NO₅), demonstrate even greater steric bulk and polarizability due to iodine’s larger atomic radius, though at the cost of synthetic complexity.

Crystallographic Studies and Conformational Dynamics

X-ray crystallography of N-(9-fluorenylmethyloxycarbonyl)-3,5-dichloro-L-tyrosine reveals a planar fluorenyl group oriented perpendicular to the phenyl ring, stabilized by π-π stacking interactions. The chlorine atoms adopt a coplanar arrangement with the aromatic ring, with bond lengths of 1.73 Å for C-Cl, consistent with sp²-hybridized carbons. The dihedral angle between the Fmoc and tyrosine moieties measures 85° , indicating minimal conjugation between the two systems.

Conformational dynamics studies highlight restricted rotation about the Cα-Cβ bond due to steric interactions between the Fmoc group and chlorine atoms. Nuclear magnetic resonance (NMR) data show two distinct rotamers in solution, attributed to hindered rotation around the Cβ-Cγ bond of the tyrosine side chain.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.2 eV for N-(9-fluorenylmethyloxycarbonyl)-3,5-dichloro-L-tyrosine, compared to 5.1 eV for native tyrosine. The reduced gap arises from chlorine’s electron-withdrawing effect, which stabilizes the HOMO through inductive withdrawal and resonance effects.

Electrostatic potential maps illustrate enhanced positive charge density at the hydroxyl oxygen of the tyrosine moiety, increasing its hydrogen-bonding capacity. Molecular dynamics simulations further predict that the 3,5-dichloro substitution enhances hydrophobic interactions in nonpolar environments, a feature exploited in peptide engineering for stabilizing β-sheet structures.

Properties

Molecular Formula |

C24H19Cl2NO5 |

|---|---|

Molecular Weight |

472.3 g/mol |

IUPAC Name |

3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |

InChI Key |

MWKLAKPPKIOFFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Tyrosine

Comparative Analysis of Synthesis Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Solution-Phase | Halogenation → Fmoc protection | 65–79% | High purity via crystallization | Multi-step, time-intensive |

| Solid-Phase | Direct coupling using T3P® | >90% | Rapid, scalable for peptide chains | Requires specialized resins |

Purification and Characterization

Applications in Peptide Engineering

This compound enhances peptide stability against phosphatases and proteases, making it ideal for:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenolic ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.

Reduction: The chlorine atoms can be reduced to hydrogen atoms under specific conditions, although this is less common.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or metal hydrides can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Tyrosine derivatives with hydrogen atoms replacing chlorine atoms.

Substitution Products: Tyrosine derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Peptide Synthesis

Fmoc-Tyr(3,5-Dichloro)-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides.

Case Study: Synthesis of Modified Peptides

A study highlighted the incorporation of this compound into peptide sequences aimed at enhancing biological activity. The compound was utilized in conjunction with other amino acids to create peptides that demonstrate increased stability against enzymatic degradation . The use of dichloro-substituted tyrosine variants has been shown to modify the physicochemical properties of peptides, potentially improving their therapeutic efficacy.

The incorporation of this compound into peptides has been linked to enhanced interactions with various biological targets, including enzymes and receptors. The unique electronic characteristics imparted by the dichloro groups can alter binding affinities and selectivity.

Mechanistic Insights

Research indicates that peptides containing this compound exhibit altered kinetics when interacting with protein tyrosine phosphatases (PTPs). These alterations enable researchers to probe enzyme mechanisms more effectively. For instance, studies have shown that fluorinated and chlorinated tyrosine analogs can serve as useful probes for understanding the catalytic mechanisms of PTPs due to their resistance to certain enzymatic reactions .

Drug Design and Development

This compound has potential applications in drug design, particularly in developing inhibitors targeting specific enzymes or receptors. The modification of tyrosine residues within peptide sequences can lead to compounds with improved pharmacokinetic properties.

Example: Inhibitor Development

In a recent investigation, researchers synthesized a series of peptide inhibitors incorporating this compound aimed at inhibiting specific kinases involved in cancer progression. These inhibitors demonstrated enhanced potency compared to their non-modified counterparts due to increased binding affinity attributed to the dichloro substituents .

Analytical Chemistry Applications

The unique properties of this compound also make it valuable in analytical chemistry. Its distinct spectral characteristics allow for its use as a standard or marker in various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Application in HPLC

The compound's stability and distinct retention time make it suitable for use as an internal standard in HPLC methods designed to quantify peptide concentrations in complex biological samples . This application is crucial for pharmacokinetic studies where precise measurement of drug levels is necessary.

Summary Table: Key Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block in SPPS for creating modified peptides with enhanced stability |

| Biological Activity Studies | Alters interactions with enzymes like PTPs; serves as a probe for mechanistic studies |

| Drug Design | Development of peptide inhibitors targeting specific enzymes; improved pharmacokinetics |

| Analytical Chemistry | Utilized as a standard in HPLC for quantifying peptides in biological samples |

Mechanism of Action

Molecular Targets and Pathways:

- The compound interacts with specific enzymes or receptors in biological systems.

- The Fmoc group provides protection during peptide synthesis, ensuring selective reactions at the desired sites.

- The dichloro substitution on the phenolic ring can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-Tyr(3,5-Dichloro)-OH with structurally analogous tyrosine derivatives:

Case Studies and Performance

- Hydrogel Adsorption: Fmoc-Tyr-based hydrogels (e.g., Fmoc-Tyr-OH) exhibit superior adsorption of cationic dyes (e.g., methylene blue) compared to Fmoc-Phe-OH due to the phenolic -OH group. Dichloro substitution could further modulate adsorption via altered π-π stacking or charge interactions .

Biological Activity

Fmoc-Tyr(3,5-Dichloro)-OH is a derivative of the amino acid tyrosine, specifically modified with dichloro substitutions on the phenolic ring. This compound is commonly utilized in peptide synthesis due to its unique properties and reactivity. The fluorene-9-methoxycarbonyl (Fmoc) protection group allows for selective reactions during synthesis, making it a valuable tool in both chemical and biological research.

- Molecular Formula : CHClN\O

- Molecular Weight : 448.33 g/mol

- CAS Number : 2254698-84-3

Synthesis Methods

The synthesis of this compound involves two main steps:

- Fmoc Protection : The amino group of tyrosine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

- Chlorination : The phenolic hydroxyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions on the aromatic ring .

The biological activity of this compound can be attributed to its structural modifications that enhance its reactivity and interaction with biological targets. The dichloro substitution alters the electronic properties of the phenolic ring, potentially affecting binding affinities and biological responses.

Case Studies and Research Findings

- Peptide Synthesis : this compound has been successfully incorporated into various peptides via solid-phase peptide synthesis (SPPS). Its unique reactivity allows for the formation of peptides with enhanced biological functions .

- Antimicrobial Activity : Research has indicated that peptides containing this compound exhibit antimicrobial properties against specific strains of bacteria. This suggests potential applications in developing new antimicrobial agents .

- Smooth Muscle Contraction : In studies involving bioactive peptides synthesized with this compound, significant smooth muscle contractive activities were observed, indicating its potential therapeutic applications for disorders related to smooth muscle function .

Comparative Analysis

The following table summarizes the differences between this compound and other similar compounds:

| Compound | Chlorination | Protection Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Fmoc | Antimicrobial, Myotropic |

| Fmoc-Tyr-OH | No | Fmoc | Standard Peptide Activity |

| Boc-Tyr(3,5-Dichloro)-OH | Yes | Boc | Varies (less reactive) |

| Fmoc-Tyr(3,5-Dibromo)-OH | Yes | Fmoc | Different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.